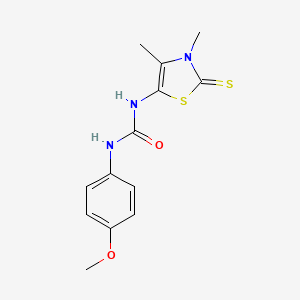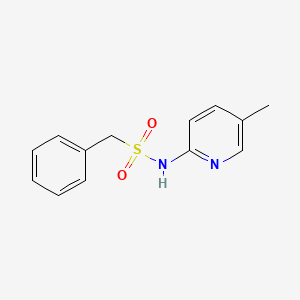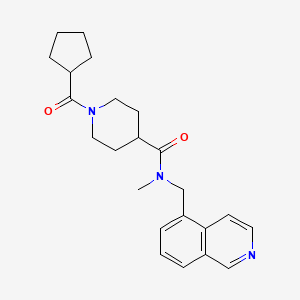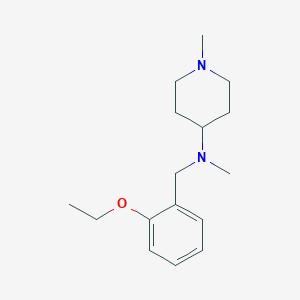![molecular formula C18H27NO3 B5646296 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol](/img/structure/B5646296.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol, commonly known as MEP, is a chemical compound that has been extensively studied for its potential use in scientific research. MEP belongs to the class of piperidinol compounds and is known to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MEP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MEP is in the field of medicinal chemistry. MEP has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications.
MEP has also been studied for its potential use in the treatment of addiction. Studies have shown that MEP can block the rewarding effects of drugs such as cocaine and amphetamines, making it a potential candidate for the development of new addiction treatments.
In addition, MEP has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that MEP can protect neurons from oxidative stress and inflammation, making it a potential candidate for the development of new neuroprotective agents.
Mecanismo De Acción
The mechanism of action of MEP is not fully understood, but studies have shown that it acts as an agonist at the mu-opioid receptor and as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. This dual action is thought to be responsible for its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
MEP has been shown to exhibit various biochemical and physiological effects. Studies have shown that MEP can reduce inflammation and oxidative stress, protect neurons from damage, and modulate the release of neurotransmitters such as dopamine and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MEP is its potent analgesic and anti-inflammatory properties. This makes it a valuable compound for studying pain and inflammation in animal models.
However, there are also some limitations to using MEP in lab experiments. One limitation is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, MEP has been shown to exhibit some toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of MEP. One direction is the development of new pain medications based on MEP or its derivatives. Another direction is the study of MEP's potential use in the treatment of addiction and neurological disorders.
In addition, there is potential for the development of new synthetic methods for MEP that could improve its solubility and reduce its toxicity. Finally, there is potential for the development of new analytical methods for MEP that could improve its detection and quantification in biological samples.
Conclusion:
In conclusion, MEP is a valuable compound for scientific research due to its potent analgesic and anti-inflammatory properties and its potential use in the treatment of addiction and neurological disorders. While there are some limitations to using MEP in lab experiments, there are many potential future directions for its study.
Métodos De Síntesis
The synthesis method of MEP involves the reaction between 3-methylphenylacetic acid and 2-methoxyethylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of MEP, which is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-14-5-4-6-16(11-14)12-17(20)19-9-7-18(21,8-10-22-3)15(2)13-19/h4-6,11,15,21H,7-10,12-13H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYIVSJXASHGAZ-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)acetyl]-4-piperidinol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)

![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)

![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5646261.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)


![1-(1,3-oxazol-5-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5646288.png)

![9-(2-methoxyethyl)-1-methyl-4-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5646305.png)